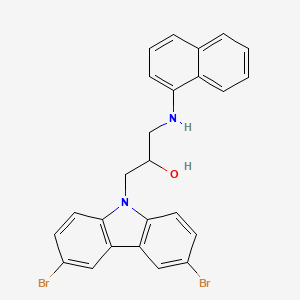

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol

Description

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol is an organic compound that features a carbazole core substituted with bromine atoms and a naphthalene moiety

Properties

IUPAC Name |

1-(3,6-dibromocarbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20Br2N2O/c26-17-8-10-24-21(12-17)22-13-18(27)9-11-25(22)29(24)15-19(30)14-28-23-7-3-5-16-4-1-2-6-20(16)23/h1-13,19,28,30H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJMBRNIEYPAQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NCC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol typically involves multi-step organic reactions:

Bromination of Carbazole: Carbazole is brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 6 positions.

Formation of Amino Alcohol: The brominated carbazole is then reacted with 3-(naphthalen-1-ylamino)propan-2-ol under suitable conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol can undergo various chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the fully reduced carbazole derivative.

Substitution: Formation of substituted carbazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol has been investigated for its neuroprotective properties. Research indicates that it can reduce axonal degeneration and neuronal cell death associated with neurodegenerative diseases. The compound's mechanism of action appears to involve modulation of cellular pathways that protect against oxidative stress and inflammation. This makes it a promising candidate for developing therapies targeting conditions such as Alzheimer's disease and Parkinson's disease.

Organic Electronics

The compound is also being explored for applications in organic electronics. Its unique electronic properties make it suitable for use in:

- Organic Light Emitting Diodes (OLEDs) : The compound can be incorporated into OLEDs due to its ability to emit light efficiently.

- Organic Photovoltaic Cells (OPVs) : Its properties may enhance the efficiency of solar cells by improving charge transport and light absorption .

Photonics

In the field of photonics, this compound is being studied for its potential use in materials designed for nonlinear optical applications. Its structural characteristics may allow for the development of advanced optical devices that manipulate light in innovative ways .

Neuroprotective Studies

Several studies have documented the neuroprotective effects of this compound:

- A study highlighted its ability to mitigate oxidative stress in neuronal cells, demonstrating a reduction in cell death rates when exposed to neurotoxic agents.

- Another research effort focused on its role in modulating neuroinflammatory pathways, suggesting that it could serve as a therapeutic agent in managing neuroinflammation associated with chronic neurodegenerative conditions.

Organic Electronics Development

Research has demonstrated that incorporating this compound into OLEDs significantly enhances their performance metrics:

- Improved brightness and efficiency were reported when used as an emissive layer.

- The stability of devices utilizing this compound was notably higher compared to traditional materials used in OLED fabrication .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Neuroprotective agent with potential in treating neurodegenerative diseases |

| Organic Electronics | Utilized in OLEDs and OPVs, enhancing performance and efficiency |

| Photonics | Development of materials for nonlinear optical applications |

Mechanism of Action

The mechanism of action of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol depends on its application:

Organic Electronics: Functions as a charge transport material, facilitating the movement of electrons or holes in devices.

Medicinal Chemistry: Interacts with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol: Similar structure but with a phenyl group instead of a naphthalene moiety.

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(pyridin-2-ylamino)propan-2-ol: Contains a pyridine ring instead of a naphthalene ring.

Uniqueness

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol is unique due to the presence of both brominated carbazole and naphthalene moieties, which may impart distinct electronic and photophysical properties compared to its analogs.

Biological Activity

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol is a complex organic compound known for its significant biological activities, particularly in neuroprotection. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 474.18 g/mol. Its structure features a carbazole core substituted with bromine atoms and an amino alcohol side chain, which are critical for its biological activities.

Neuroprotective Properties

Research indicates that this compound exhibits significant neuroprotective properties. It has been shown to reduce axonal degeneration and neuronal cell death associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action involves modulation of cellular pathways that protect against oxidative stress and inflammation.

Key Findings:

- Reduction of Neuronal Cell Death : In vitro studies demonstrate that the compound can significantly decrease neuronal apoptosis induced by oxidative stress.

- Mechanisms of Action : It appears to activate survival pathways involving Bcl-2 family proteins and inhibit pro-apoptotic factors like Bax, thereby promoting cell survival under stress conditions .

Interaction with Biological Targets

This compound interacts with various biological targets:

- Enzymatic Modulation : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Receptor Binding : Studies suggest it may bind to specific receptors involved in neuroprotection, although detailed receptor interaction studies are still needed.

In Vitro Studies

A series of in vitro experiments have characterized the neuroprotective effects of this compound:

- Cell Culture Models : Neuronal cell lines treated with the compound showed enhanced viability and reduced markers of oxidative stress compared to controls.

- Dose-Response Relationships : The efficacy was observed to be dose-dependent, with significant protective effects at concentrations as low as 10 µM .

Animal Models

Animal studies further corroborate the neuroprotective potential:

- Rodent Models of Neurodegeneration : In models mimicking Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid-beta plaque accumulation.

| Study Type | Model Used | Key Findings |

|---|---|---|

| In Vitro | Neuronal Cell Lines | Increased cell viability; reduced oxidative stress |

| Animal Study | Alzheimer's Model | Improved cognition; reduced amyloid plaques |

Synthesis and Production

The synthesis typically involves multi-step organic reactions:

- Bromination of Carbazole : Carbazole is brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at positions 3 and 6.

- Formation of Amino Alcohol : The brominated carbazole is reacted with naphthalen-1-ylamino-propan-2-ol under basic conditions .

Q & A

Q. 1.1. What are the primary mechanisms by which this compound enhances neurogenesis in neural stem cells (NSCs)?

The compound promotes neurogenesis by inducing final cell division during NSC differentiation, as demonstrated in rat and mouse models. Key experiments include:

- BrdU pulse assays showing increased BrdU⁺ neurons, indicating enhanced terminal differentiation .

- Growth factor dependence : Neurogenic effects are observed only in the absence of EGF/FGF2, suggesting it acts on late-stage differentiation pathways rather than proliferation .

- Cell lineage analysis : No induction of astrocytes, confirming specificity for neuronal lineage .

Q. 1.2. How does its structure relate to its neurogenic activity compared to other P7C3 derivatives?

The aminopropyl carbazole core is critical, with substituents modulating potency:

- 3,6-Dibromo groups enhance bioavailability and target engagement .

- Naphthalen-1-ylamino vs. p-tolylamino : The naphthalene moiety may improve solubility or receptor interactions, though direct comparisons require further structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. 2.1. How do researchers reconcile contradictory observations regarding its effects on NSC proliferation under different growth factor conditions?

Contradictions arise from context-dependent activity :

- Proliferation inhibition : In the presence of EGF/FGF2, derivatives like compound 2 (a sulfonamide analog) suppress proliferation via unknown pathways .

- Neurogenic activation : Without growth factors, the compound promotes differentiation by activating the NAMPT-NAD cascade, which supports mitochondrial health and neuronal survival .

Methodological considerations : Use of dual-condition assays (with/without growth factors) and time-lapse microscopy can clarify stage-specific effects .

Q. 2.2. What synthetic strategies are employed to introduce the naphthalen-1-ylamino group into the carbazole scaffold?

Key steps include:

- Buchwald-Hartwig amination : Coupling naphthalen-1-amine with a brominated carbazole intermediate using Pd catalysts (e.g., Pd(PPh₃)₄) .

- Protection/deprotection : Use of Boc groups to prevent side reactions during propylamine linker formation .

- Purification : Silica gel chromatography with DCM/hexane gradients yields high-purity product .

Q. 2.3. What structural features are critical for its α-glucosidase inhibitory activity, and how do modifications influence potency?

The triazinic moiety (e.g., 1,2,4-triazine) and thioether linkage are essential:

- Compound 7k (a triazine-carbazole derivative) showed IC₅₀ = 4.27 µM against α-glucosidase, outperforming analogs lacking the triazine group .

- Bromine substitutions at 3,6-positions enhance enzyme binding via halogen bonding .

Methodological validation : Kinetic assays (e.g., Lineweaver-Burk plots) confirm non-competitive inhibition .

Methodological Challenges and Solutions

Q. 3.1. How can researchers optimize in vitro neurogenesis assays to quantify compound efficacy?

- Standardized NSC culture : Use embryonic (E14) rat cortical NSCs in serum-free media ± EGF/FGF2 .

- Endpoint markers : Quantify TuJ1⁺ neurons via immunofluorescence and BrdU incorporation to track differentiation vs. proliferation .

- Dose-response curves : Test 1–10 µM ranges to avoid off-target effects observed at higher concentrations .

Q. 3.2. What analytical techniques are used to resolve structural ambiguities in synthesized derivatives?

- X-ray crystallography : Resolve stereochemistry using SHELXL for small-molecule refinement .

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of bromine and naphthyl group attachment .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula, especially for halogenated derivatives .

Comparative and Mechanistic Studies

Q. 4.1. How does this compound compare to other neurogenic agents (e.g., P7C3-A20) in preclinical models?

- P7C3-A20 : A fluorinated derivative with improved blood-brain barrier penetration and neuroprotective effects in Parkinson’s disease models .

- Current compound : Superior in vitro neurogenesis but lacks in vivo data. Key gap : Pharmacokinetic studies (e.g., plasma half-life, tissue distribution) are needed .

Q. 4.2. What molecular pathways beyond NAMPT-NAD are implicated in its activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.